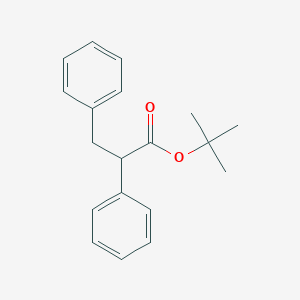![molecular formula C10H18ClN B13968129 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane: is a spirocyclic compound that features a unique structural motif The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, in this case, a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane can be achieved through several methods. One common approach involves the reaction of a suitable azaspiro compound with chloromethylating agents under controlled conditions. For example, the reaction of 2-methyl-2-azaspiro[4.4]nonane with chloromethyl methyl ether in the presence of a Lewis acid catalyst can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the selection of cost-effective reagents and catalysts is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different spirocyclic derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of azido, thiol, or alkoxy derivatives.
Oxidation Reactions: Formation of hydroxylated or carbonylated spirocyclic compounds.
Reduction Reactions: Formation of reduced spirocyclic derivatives with altered functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane serves as a versatile building block for constructing complex molecules.
Biology: The compound’s structural features make it a potential candidate for biological studies. It can be used as a scaffold for designing bioactive molecules, including enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities .
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings. Its spirocyclic structure imparts unique mechanical and thermal properties to the materials .
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The spirocyclic structure may also influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
1-Azaspiro[4.4]nonane: A structurally related compound with a similar spirocyclic framework but lacking the chloromethyl group.
2-Methyl-2-azaspiro[4.4]nonane: Similar to the target compound but without the chloromethyl substituent.
7-(Hydroxymethyl)-2-methyl-2-azaspiro[4.4]nonane: A hydroxylated derivative of the target compound.
Uniqueness: The presence of the chloromethyl group in 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane imparts unique reactivity and functionalization potential compared to its analogs. This functional group allows for diverse chemical modifications, making the compound a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H18ClN |
|---|---|
Molecular Weight |
187.71 g/mol |
IUPAC Name |
8-(chloromethyl)-2-methyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C10H18ClN/c1-12-5-4-10(8-12)3-2-9(6-10)7-11/h9H,2-8H2,1H3 |
InChI Key |
LORHTYGJZHEZFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCC(C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
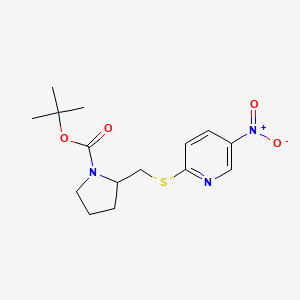
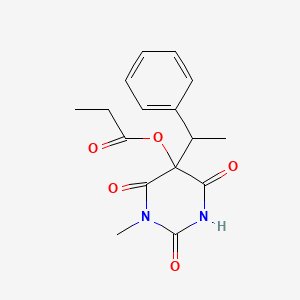
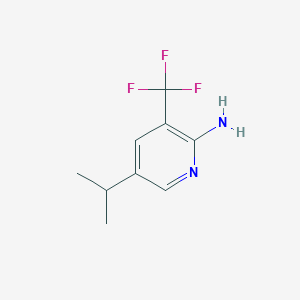
![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
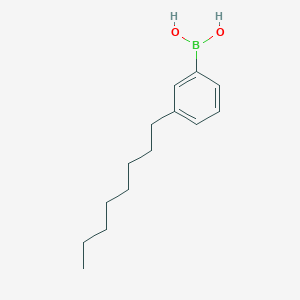
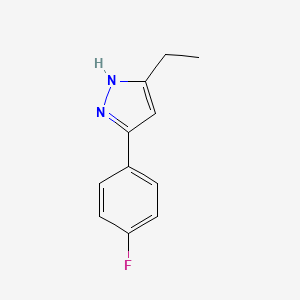
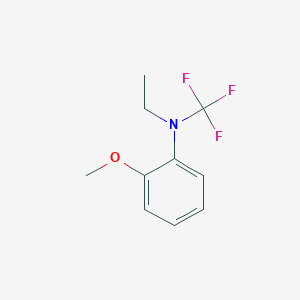



![4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B13968125.png)
![3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)
